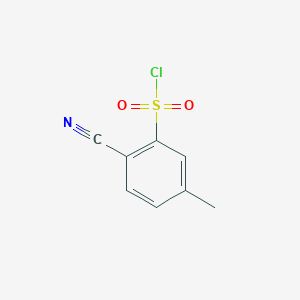

2-Cyano-5-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDREVAYVNITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381569 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197960-31-9 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Cyano-5-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis with applications in the pharmaceutical, dye, and agrochemical industries.

Core Chemical Properties

This compound, also known by its synonyms 2-cyano-5-methylbenzenesulphonyl chloride and 3-(Chlorosulphonyl)-4-cyanotoluene, is a sulfonyl chloride compound.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 197960-31-9 | [1] |

| Molecular Formula | C₈H₆ClNO₂S | [1] |

| Molecular Weight | 215.66 g/mol | [1] |

| Melting Point | 71 °C | [1] |

| Boiling Point | 382 °C at 760 mmHg | [1] |

| Density | 1.46 g/cm³ | [1] |

| Flash Point | 184.9 °C | [1] |

| Appearance | Not explicitly stated, but related compounds are often solids or oils. | |

| Solubility | No quantitative data available. Generally soluble in organic solvents. | |

| Vapor Pressure | 4.86E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.587 | [1] |

Reactivity and Stability

This compound is a reactive compound, primarily utilized for its electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it a valuable building block in the synthesis of more complex molecules.[1]

The presence of an electron-withdrawing cyano group on the aromatic ring can influence the reactivity of the sulfonyl chloride. It is generally stable under standard conditions but is corrosive and should be handled with care.[1]

Experimental Protocols

General Synthesis of Arenesulfonyl Chlorides

A common method for the synthesis of arenesulfonyl chlorides is the chlorosulfonation of the corresponding arene. An alternative is the reaction of a diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Disclaimer: The following are generalized experimental protocols and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions in a laboratory setting.

Method 1: Chlorosulfonation of 4-Cyanotoluene (Conceptual)

This approach is hypothetical as the starting material and reaction conditions would need to be empirically determined to favor the desired isomer.

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

-

Reagents: 4-Cyanotoluene is placed in the flask. Chlorosulfonic acid is added to the dropping funnel.

-

Reaction: The flask is cooled in an ice bath. Chlorosulfonic acid is added dropwise to the stirred 4-cyanotoluene at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Method 2: From 2-Amino-5-methylbenzonitrile (Sandmeyer-type Reaction)

-

Diazotization: 2-Amino-5-methylbenzonitrile is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and saturated with hydrogen chloride gas. Copper(I) chloride is added as a catalyst.

-

Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution.

-

Work-up: After the evolution of nitrogen gas ceases, the reaction mixture is poured into water. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

General Purification Protocol: Recrystallization

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not available, a general approach for a related compound can be adapted:

-

Column: A C18 reversed-phase column is commonly used for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system.

-

Detector: A UV detector set at a wavelength where the compound has significant absorbance would be appropriate.

-

Standard Preparation: A standard solution of the purified compound at a known concentration is prepared for quantification.

-

Sample Preparation: The sample to be analyzed is dissolved in a suitable solvent and filtered before injection.

Logical Relationships in Synthesis and Application

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic routes to and applications of this compound.

Experimental Workflow: General Nucleophilic Substitution

The primary utility of this compound is in nucleophilic substitution reactions. The general workflow for such a reaction is depicted below.

Caption: General workflow for a nucleophilic substitution reaction.

Safety Information

This compound is a corrosive and hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[1]

References

In-depth Technical Guide: Elucidation of the Structure of 2-Cyano-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Cyano-5-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS Number 197960-31-9, is a sulfonyl halide derivative of toluene.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₂S | [1][2] |

| Molecular Weight | 215.66 g/mol | [1][3] |

| CAS Number | 197960-31-9 | [1] |

| Melting Point | 71 °C | [1] |

| Boiling Point | 382 °C at 760 mmHg | [1] |

| Density | 1.46 g/cm³ | [1] |

| Refractive Index | 1.587 | [1] |

| Synonyms | 2-cyano-5-methylbenzenesulphonyl chloride; Benzenesulfonyl chloride, 2-cyano-5-methyl-; 2-(Chlorosulphonyl)-4-methylbenzonitrile; 3-(Chlorosulphonyl)-4-cyanotoluene | [1] |

Synthesis of this compound

General Experimental Protocol: Chlorosulfonation of an Aromatic Compound

Materials:

-

Substituted Benzene (e.g., 4-methylbenzonitrile)

-

Chlorosulfonic acid

-

Phosphorus pentachloride or Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (typically 3-5 equivalents) in an ice bath.

-

Slowly add the substituted benzene to the cooled chlorosulfonic acid with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride.

-

The crude product can be further purified by recrystallization or column chromatography.

This is a generalized procedure and the specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for the synthesis of this compound.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not publicly available, the expected spectral data can be predicted based on the analysis of similar structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride and cyano groups.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -SO₂Cl) | 8.0 - 8.2 | d | ~8 |

| Aromatic H (meta to -SO₂Cl) | 7.6 - 7.8 | dd | ~8, ~2 |

| Aromatic H (ortho to -CH₃) | 7.4 - 7.6 | d | ~2 |

| Methyl (-CH₃) | 2.4 - 2.6 | s | - |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C-SO₂Cl | 140 - 145 |

| C-CN | 135 - 140 |

| C-CH₃ | 145 - 150 |

| C (Aromatic, unsubstituted) | 125 - 135 |

| C-CN (cyano group) | 115 - 120 |

| C-CH₃ (methyl group) | 20 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Medium |

| S=O (Sulfonyl, asymmetric stretch) | 1370 - 1400 | Strong |

| S=O (Sulfonyl, symmetric stretch) | 1170 - 1190 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Alkyl) | 2850 - 3000 | Medium |

| S-Cl | 550 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 215/217 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 180 | [M - Cl]⁺ |

| 152 | [M - SO₂Cl]⁺ |

| 116 | [C₈H₆N]⁺ |

| 90 | [C₇H₆]⁺ |

Experimental Workflows and Data Analysis

The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic approach involving its synthesis via chlorosulfonation followed by comprehensive spectroscopic analysis. The combined data from NMR, FT-IR, and Mass Spectrometry provide unambiguous evidence for the assigned structure. This in-depth understanding is crucial for its application in the development of new chemical entities in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl chloride (CAS 197960-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methylbenzenesulfonyl chloride, with the CAS number 197960-31-9, is a versatile organic reagent that serves as a important building block in various chemical syntheses. Its unique structure, featuring a reactive sulfonyl chloride group, a nitrile moiety, and a methyl-substituted benzene ring, makes it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application in the development of targeted therapeutics, specifically as a precursor to kinase inhibitors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆ClNO₂S |

| Molecular Weight | 215.66 g/mol |

| Melting Point | 71 °C |

| Boiling Point | 382 °C at 760 mmHg |

| Density | 1.46 g/cm³ |

| Appearance | White to off-white solid |

| Solubility | Reacts with water. Soluble in various organic solvents. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.5-8.5 ppm), with their splitting patterns influenced by the substitution on the benzene ring. The methyl protons would appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the nitrile carbon, the methyl carbon, and the carbon attached to the sulfonyl chloride group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) at approximately 1375 cm⁻¹ and 1185 cm⁻¹. A sharp peak around 2230 cm⁻¹ would indicate the presence of the nitrile (C≡N) group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.66 g/mol ), along with a characteristic isotopic pattern for the presence of chlorine.

Synthesis and Reactivity

General Synthesis

Benzenesulfonyl chlorides are typically synthesized through the chlorosulfonation of the corresponding aromatic compound. For this compound, the synthesis would involve the reaction of 4-methylbenzonitrile with chlorosulfonic acid.

Figure 1. General synthetic scheme for this compound.

A detailed experimental protocol for a similar reaction, the synthesis of benzenesulfonyl chloride, is available in Organic Syntheses, which can be adapted for this specific compound.[2]

Reactivity

The primary site of reactivity in this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reaction is fundamental to its application in drug discovery.

Application in Drug Development: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of potent kinase inhibitors for targeted cancer therapy. It serves as a key intermediate in the preparation of compounds like N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide and its analogs.[1] These molecules have been investigated as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.

Synthesis of a Kinase Inhibitor Precursor

The synthesis of the aforementioned sulfonamide involves the reaction of this compound with a substituted aniline derivative.

Experimental Protocol: Synthesis of N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide

-

Dissolve the amine: In a suitable reaction vessel, dissolve 4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline in an appropriate aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Add the sulfonyl chloride: To the stirred solution of the amine, slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction conditions: The reaction is typically carried out at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC). The presence of a base like pyridine or triethylamine is often required to neutralize the hydrochloric acid byproduct.

-

Work-up and purification: Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.

Figure 2. Synthesis of a kinase inhibitor precursor.

Role in Signaling Pathways

The resulting sulfonamide derivatives have been shown to act as inhibitors of protein kinases.[3][4] Kinases are enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. In many cancers, certain kinases are constitutively active, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, the sulfonamide compounds can block these aberrant signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.

Figure 3. Inhibition of a generic kinase signaling pathway.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies. Its reactivity allows for the straightforward synthesis of a variety of sulfonamide derivatives that can be tailored to inhibit specific protein kinases involved in oncogenic signaling pathways. This guide has provided a detailed overview of its properties, synthesis, and a critical application, highlighting its importance for researchers and professionals in the field of drug discovery and development.

References

- 1. Cas 197960-31-9,this compound | lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US7973031B2 - Staurosporine derivatives as inhibitors of FLT3 receptor tyrosine kinase activity - Google Patents [patents.google.com]

- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 2-Cyano-5-methylbenzenesulfonyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-5-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both a reactive sulfonyl chloride and a cyano group, allows for the construction of a diverse array of complex molecules with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Introduction

Benzenesulfonyl chlorides are a well-established class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The introduction of additional functional groups onto the benzene ring significantly broadens their synthetic utility. This compound, with its cyano and methyl substituents, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of diverse molecular scaffolds. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamide and sulfonate ester linkages. The cyano group, on the other hand, can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, providing a pathway for further molecular elaboration. This dual reactivity makes this compound a key intermediate in the synthesis of biologically active compounds.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 197960-31-9 | [1] |

| Molecular Formula | C₈H₆ClNO₂S | [1] |

| Molecular Weight | 215.66 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 71 °C | [1] |

| Boiling Point | 382 °C at 760 mmHg | [1] |

| Density | 1.46 g/cm³ | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet) |

| ¹³C NMR | Aromatic carbons, Cyano carbon, Methyl carbon, Carbon attached to sulfonyl group |

| IR | C≡N stretch, S=O stretches (symmetric and asymmetric), C-Cl stretch |

| Mass Spec | Molecular ion peak and characteristic fragmentation pattern |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the sulfonation of p-nitrotoluene, followed by reduction of the nitro group, and subsequent Sandmeyer reaction to introduce the cyano group.

Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

A key intermediate in the synthesis is 2-methyl-5-nitrobenzenesulfonyl chloride. A detailed experimental protocol for its synthesis is provided below, based on a patented procedure.

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride [2]

-

Materials: p-Nitrotoluene, Chlorosulfonic acid, Organic solvent (e.g., chlorobenzene, dichloromethane).

-

Procedure:

-

Dissolve p-nitrotoluene and chlorosulfonic acid in the chosen organic solvent in a suitable reaction vessel. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be in the range of 1:1.2 to 1:1.5.

-

Stir the reaction mixture at a controlled temperature.

-

Upon completion of the reaction (monitored by TLC or other suitable methods), carefully quench the reaction by adding water (0.3-0.4 times the volume of the organic solvent).

-

Wash the organic phase with water (2-3 times) and separate the layers.

-

Concentrate the organic phase under reduced pressure to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.

-

The subsequent steps to convert 2-methyl-5-nitrobenzenesulfonyl chloride to this compound would involve a reduction of the nitro group to an amine, followed by a Sandmeyer reaction (diazotization of the amine followed by treatment with a cyanide salt, such as cuprous cyanide).

Role in Organic Synthesis: Synthesis of Sulfonamides

The primary application of this compound in organic synthesis is as an electrophile for the preparation of sulfonamides. The reaction with primary and secondary amines proceeds readily in the presence of a base to afford the corresponding N-substituted sulfonamides.

Caption: General reaction scheme for the synthesis of sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis

The following is a general procedure for the synthesis of sulfonamides from this compound, adapted from literature methods for similar sulfonyl chlorides.

Experimental Protocol: General Synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides

-

Materials: this compound, primary or secondary amine, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.2 eq) in the solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Applications in Drug Discovery and Development

Sulfonamide-containing compounds represent a significant class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. This compound serves as a valuable starting material for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.

While a specific drug currently on the market has been definitively traced back to this compound as a starting material, the structural motif is present in many biologically active compounds. For instance, the cyano-benzenesulfonamide core is a key feature in a variety of enzyme inhibitors.

Potential as Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. The inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.

Caption: Simplified pathway of carbonic anhydrase inhibition.

Experimental Workflow and Logic

The development of new therapeutic agents from this compound follows a logical workflow, from initial synthesis to biological evaluation.

Caption: Workflow from synthesis to preclinical studies.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of sulfonamide derivatives and other complex molecules. The methodologies and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. Further exploration of the reactivity of both the sulfonyl chloride and the cyano group will undoubtedly lead to the discovery of new and innovative applications for this important building block.

References

An In-depth Technical Guide to Sulfonyl Chloride Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry of sulfonyl chlorides, a pivotal class of reagents in modern organic synthesis and medicinal chemistry. From their fundamental properties and synthesis to their diverse reactivity and applications, this document serves as a detailed resource for professionals in the field.

Core Concepts in Sulfonyl Chloride Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. The sulfur atom in sulfonyl chlorides is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This inherent reactivity makes them powerful reagents for the formation of sulfonamides, sulfonate esters, and sulfones, which are key functional groups in a vast array of pharmaceuticals and other functional molecules.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of sulfonyl chlorides are crucial for their identification, handling, and use in synthesis. Below is a summary of these properties for some common sulfonyl chlorides.

Table 1: Physical Properties of Common Sulfonyl Chlorides

| Sulfonyl Chloride | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Methanesulfonyl chloride | MsCl | CH₃ClO₂S | 114.55 | -32 | 161 | 1.480[1] |

| p-Toluenesulfonyl chloride | TsCl, TosCl | C₇H₇ClO₂S | 190.65 | 69-71 | 134 (10 mmHg)[2] | 1.247[3] |

| Benzenesulfonyl chloride | BsCl | C₆H₅ClO₂S | 176.62 | 14.5 | 251.5 | 1.384 (15°C) |

| 2-Naphthalenesulfonyl chloride | C₁₀H₇ClO₂S | 226.68 | 76-78 | 200 (20 mmHg) | - | |

| Dansyl chloride | C₁₂H₁₂ClNO₂S | 269.75 | 70-73 | - | - |

Table 2: Spectroscopic Data of Common Sulfonyl Chlorides

| Sulfonyl Chloride | IR S=O Stretch (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methanesulfonyl chloride | 1375, 1170 | 3.5 (s, 3H) | 55.0 |

| p-Toluenesulfonyl chloride | 1370, 1175 | 2.4 (s, 3H), 7.4 (d, 2H), 7.8 (d, 2H) | 21.7, 127.9, 130.1, 134.8, 145.6[4] |

| Benzenesulfonyl chloride | 1378, 1185 | 7.6-7.9 (m, 5H) | 127.4, 129.5, 134.9, 143.2[5] |

| 2-Chloroethanesulfonyl chloride | - | 3.8-4.0 (m, 4H) | 41.5, 63.2[6] |

| Isopropylsulfonyl chloride | - | 1.5 (d, 6H), 3.6 (sept, 1H) | 16.8, 64.1[7] |

Note: NMR data are typically recorded in CDCl₃. Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Synthesis of Sulfonyl Chlorides

Several methods are employed for the synthesis of sulfonyl chlorides, with the choice of method depending on the nature of the starting material (aliphatic or aromatic) and the desired scale of the reaction.

From Sulfonic Acids and their Salts

The most common laboratory and industrial preparation of arylsulfonyl chlorides involves the reaction of the corresponding sulfonic acid or its sodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8]

Chlorosulfonation of Arenes

Direct chlorosulfonation of aromatic compounds with chlorosulfonic acid (ClSO₃H) is a widely used industrial method for producing arylsulfonyl chlorides.[9]

Oxidative Chlorination of Thiols and Disulfides

Alkyl and aryl thiols or disulfides can be oxidized in the presence of a chlorine source to yield sulfonyl chlorides. Reagents like chlorine gas in aqueous media or N-chlorosuccinimide (NCS) are effective for this transformation.

Key Reactions of Sulfonyl Chlorides

The electrophilic nature of the sulfur atom in sulfonyl chlorides dictates their reactivity, making them susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations.

Sulfonamide Formation

Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides.[2] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

A classic application of this reaction is the Hinsberg test , used to distinguish between primary, secondary, and tertiary amines.

-

Primary amines react to form a sulfonamide that is soluble in aqueous alkali due to the presence of an acidic proton on the nitrogen.

-

Secondary amines form an insoluble sulfonamide that does not dissolve in alkali.

-

Tertiary amines do not react with the sulfonyl chloride under these conditions.

Sulfonate Ester Formation

Alcohols react with sulfonyl chlorides in the presence of a base (commonly pyridine) to yield sulfonate esters. This reaction is of great synthetic utility as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate). Tosylates (TsO-), mesylates (MsO-), and triflates (TfO-) are common sulfonate esters used in nucleophilic substitution and elimination reactions.

Friedel-Crafts Sulfonylation

Arylsulfonyl chlorides can undergo Friedel-Crafts reactions with arenes in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.[9] This reaction is a key method for the synthesis of this important class of compounds.

Addition to Unsaturated Bonds

Under certain conditions, sulfonyl chlorides can add across alkenes and alkynes. These reactions can proceed via radical or ionic mechanisms, leading to the formation of β-chloro sulfones or vinyl sulfones, respectively.

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide

Example: Synthesis of N-Benzyl-p-toluenesulfonamide

-

To a solution of p-toluenesulfonyl chloride (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure N-benzyl-p-toluenesulfonamide.

General Procedure for the Synthesis of a Sulfonate Ester

Example: Synthesis of Propyl p-Toluenesulfonate

-

In a flask, dissolve propan-1-ol (1.0 mmol) in pyridine (5 mL) and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Pour the reaction mixture into ice-cold 2 M HCl (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and wash with saturated aqueous CuSO₄ (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude propyl p-toluenesulfonate.

-

Purify the product by column chromatography if necessary.

Hinsberg Test for Amines

-

To a test tube, add 5 drops of the amine to be tested.

-

Add 10 drops of 10% aqueous NaOH solution and 7 drops of benzenesulfonyl chloride.

-

Stopper the test tube and shake vigorously for 5-10 minutes.

-

Observe if a precipitate forms.

-

If a precipitate forms, check its solubility in excess 10% NaOH solution.

-

If the initial mixture is clear, acidify it with concentrated HCl and observe for any precipitate formation.

Applications in Drug Development

The sulfonyl chloride functional group and its derivatives are of paramount importance in the pharmaceutical industry. The ease of formation of stable sulfonamide and sulfonate ester linkages allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, the sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically used drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with biological targets.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and HCl. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. For specific handling and disposal procedures, always consult the Safety Data Sheet (SDS) for the particular sulfonyl chloride being used.

References

- 1. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 2. Tosyl chloride CAS#: 98-59-9 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]

- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

- 6. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum [chemicalbook.com]

- 7. ISOPROPYLSULFONYL CHLORIDE(10147-37-2) 1H NMR spectrum [chemicalbook.com]

- 8. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

The Dawn of a New Therapeutic Modality: A Technical Guide to Proteolysis-Targeting Chimeras (PROTACs) in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a new modality of targeted protein degradation. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] This technical guide provides an in-depth exploration of the core principles of PROTAC technology, its applications in medicinal chemistry, and the experimental methodologies crucial for its successful development.

The PROTAC Concept: A Paradigm Shift in Drug Action

Unlike conventional small-molecule inhibitors that block the function of a target protein through binding, PROTACs act catalytically to induce the degradation of the entire protein.[3] This offers several key advantages:

-

Overcoming the "Undruggable" Proteome: PROTACs can target proteins lacking active sites for enzymatic inhibition, such as scaffolding proteins and transcription factors, significantly expanding the druggable proteome.[4][5]

-

Enhanced Selectivity: The requirement for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase provides an additional layer of specificity compared to traditional inhibitors.[4][6]

-

Sub-stoichiometric Activity: As PROTACs are recycled after inducing protein degradation, they can act catalytically, leading to potent and sustained downstream effects at lower concentrations.[3][7]

-

Combating Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.[8]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][7][9] This elegant design allows the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of PROTACs hinges on their ability to co-opt the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System (UPS).[6][9] The process unfolds in a cyclical manner:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[4][9][10]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the POI, marking it for degradation.[3]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for clearing unwanted proteins.[7][9]

-

PROTAC Recycling: Following the degradation of the POI, the PROTAC is released and can engage another target protein, continuing its catalytic cycle.[3][10]

Figure 1: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.

Key Components of PROTAC Design

The successful development of a PROTAC requires careful consideration and optimization of its three constituent parts.

Ligand for the Protein of Interest (POI)

The choice of the POI ligand is critical for ensuring target specificity. While high-affinity binders are often a starting point, PROTACs have demonstrated that even ligands with moderate to low affinity can effectively induce degradation.[4] This opens up the possibility of repurposing previously failed inhibitor candidates.

E3 Ligase Ligand

Currently, the most commonly utilized E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN), for which potent small-molecule ligands have been developed.[1][11] The selection of the E3 ligase can influence the degradation efficiency and the selectivity profile of the PROTAC.

The Linker

The linker is not merely a passive spacer but plays a crucial role in the stability and efficacy of the ternary complex.[7] The length, composition, and attachment points of the linker must be carefully optimized to allow for a productive interaction between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity and flexibility.[7][12]

Experimental Evaluation of PROTACs

A systematic workflow is essential for the characterization and optimization of novel PROTACs. This typically involves a series of in vitro and cellular assays.

Figure 2: General Experimental Workflow for PROTAC Evaluation.

Quantitative Data Summary

The potency and efficacy of PROTACs are typically quantified by two key parameters:

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

The following table summarizes hypothetical data for a series of PROTACs targeting a specific kinase, illustrating how quantitative data is presented for comparison.

| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Viability (IC50, µM) |

| PROTAC-A | Inhibitor X | VHL Ligand | 8 | 25 | 95 | >10 |

| PROTAC-B | Inhibitor X | VHL Ligand | 12 | 10 | 98 | >10 |

| PROTAC-C | Inhibitor X | CRBN Ligand | 8 | 50 | 85 | 8.5 |

| PROTAC-D | Inhibitor Y | VHL Ligand | 12 | 100 | 70 | >10 |

Detailed Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a fundamental assay to directly measure the reduction in target protein levels.[13]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the PROTAC on cell proliferation and health.[13]

-

Cell Plating: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

-

Assay: Use a commercially available reagent such as CellTiter-Glo® or MTT to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[13]

-

Cell Treatment: Treat cells with the PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a short period (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells as described in Protocol 1.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the protein of interest.

-

Elution and Western Blot: Elute the immunoprecipitated protein and perform a Western blot as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.

-

Data Analysis: An increase in high-molecular-weight ubiquitinated protein bands in the PROTAC-treated sample (especially in the presence of MG132) indicates successful target ubiquitination.

Future Directions and Challenges

PROTAC technology is still in its early stages, with significant opportunities for advancement.[4] Key areas of ongoing research include:

-

Expanding the E3 Ligase Toolbox: Identifying and developing ligands for novel E3 ligases to expand the scope and tissue selectivity of PROTACs.[6]

-

Improving Drug-like Properties: Optimizing the physicochemical properties of PROTACs to enhance their oral bioavailability and in vivo efficacy.

-

Understanding and Mitigating Off-Target Effects: Developing strategies to assess and minimize the potential for off-target protein degradation.

The development of PROTACs represents a transformative approach in medicinal chemistry, offering the potential to address previously intractable diseases. As our understanding of this powerful technology deepens, we can expect to see a new generation of highly effective and selective protein-degrading therapeutics entering the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. biocompare.com [biocompare.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl chloride

This technical guide provides essential information regarding the chemical properties of 2-Cyano-5-methylbenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value |

| Molecular Formula | C₈H₆ClNO₂S[1][2] |

| Molecular Weight | 215.66 g/mol [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not publicly available within the scope of the conducted search. Researchers should consult specialized chemical synthesis literature or develop protocols based on standard methodologies for analogous sulfonyl chlorides.

Molecular Composition

The structural identity of a compound is fundamentally defined by its elemental composition. The following diagram illustrates the constituent elements of this compound as derived from its molecular formula.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Cyano-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-substituted sulfonamides utilizing 2-Cyano-5-methylbenzenesulfonyl chloride as a key building block. This reagent is particularly valuable in medicinal chemistry for the generation of diverse sulfonamide libraries for drug discovery programs. The protocols outlined below are based on established synthetic methodologies for sulfonamide formation.

Introduction

Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical step in the development of new therapeutic agents. This compound is a versatile reagent that allows for the introduction of a cyanotoluene moiety, which can modulate the physicochemical and pharmacological properties of the final compound. The primary synthetic route to these sulfonamides is the nucleophilic substitution reaction between this compound and a primary or secondary amine.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: General workflow for the synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: General Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Pyridine or Triethylamine (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (pyridine or triethylamine, 2.0-3.0 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF.

-

Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure sulfonamide.

Protocol 2: Synthesis of N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide (Example of a complex synthesis)

Materials:

-

4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline (1.0 eq) in anhydrous pyridine.

-

To this solution, add this compound (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water, or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical reaction outcomes for the synthesis of various sulfonamides using this compound, based on typical yields for such reactions.

| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 12 | RT | 85-95 |

| 2 | 4-Fluoroaniline | Triethylamine | THF | 8 | RT | 80-90 |

| 3 | Benzylamine | Pyridine | DCM | 6 | RT | 90-98 |

| 4 | Piperidine | Triethylamine | THF | 4 | RT | 88-96 |

| 5 | Morpholine | Pyridine | DCM | 4 | RT | 92-99 |

Characterization of Synthesized Sulfonamides

The synthesized sulfonamides should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized sulfonamide.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).

-

Melting Point: To assess the purity of solid compounds.

Applications in Drug Discovery and Development

Sulfonamides derived from this compound are valuable scaffolds in medicinal chemistry. The cyanotoluene moiety can participate in various non-covalent interactions with biological targets and can be a site for further chemical modification. For instance, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide is a derivative of a class of compounds investigated as SHP2 phosphatase inhibitors, which are targets for cancer therapy.

Caption: Role of sulfonamide synthesis in the drug discovery pipeline.

Safety Precautions

-

This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

-

The organic solvents used are flammable and should be handled with care.

-

The bases used (pyridine and triethylamine) are toxic and have strong odors; they should be handled in a well-ventilated fume hood.

Application Notes and Protocols: Synthesis and Biological Relevance of N-Substituted-2-cyano-5-methylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-cyano-5-methylbenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding a diverse array of N-substituted sulfonamides. This class of compounds is of significant interest in drug discovery due to the versatile biological activities exhibited by the sulfonamide scaffold. The presence of the cyano and methyl groups on the benzene ring can modulate the physicochemical properties and biological potency of the resulting molecules. These application notes provide a detailed overview of the synthesis, reaction mechanism, and potential applications of these compounds, with a focus on their emerging role as enzyme inhibitors and anticancer agents.

Reaction Principle and Mechanism

The synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a protonated sulfonamide intermediate. A base, typically an organic amine like pyridine or triethylamine, is used to neutralize the generated hydrochloric acid, driving the reaction to completion. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides.

Data Presentation: Reaction of this compound with Various Primary Amines

The following table summarizes the synthesis of various N-substituted-2-cyano-5-methylbenzenesulfonamides, highlighting the reaction conditions and corresponding yields.

| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | 12 | Room Temp. | 85-95 |

| 2 | 4-Methylaniline | Triethylamine | Dichloromethane | 12 | Room Temp. | 90 |

| 3 | 4-Methoxyaniline | Pyridine | Dichloromethane | 12 | Room Temp. | 88 |

| 4 | 4-Chloroaniline | Pyridine | Dichloromethane | 12 | Room Temp. | 92 |

| 5 | Benzylamine | Triethylamine | Dichloromethane | 8 | Room Temp. | 95 |

| 6 | Cyclohexylamine | Triethylamine | Dichloromethane | 10 | Room Temp. | 89 |

| 7 | 2-Aminothiazole | Sodium Carbonate | Dichloromethane | 24 | Room Temp. | 34-69 |

| 8 | Amino Acid Esters | - | - | - | - | 60 |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-cyano-5-methylbenzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted aniline in anhydrous dichloromethane, add pyridine at room temperature under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-2-cyano-5-methylbenzenesulfonamide.

Protocol for the Synthesis of N-(Thiazol-2-yl)-benzenesulfonamides[1]

Materials:

-

This compound (1.0 eq)

-

2-Aminothiazole (1.0 eq)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-aminothiazole in dichloromethane, add sodium carbonate.

-

Add this compound to the mixture at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by appropriate methods (e.g., column chromatography) to yield the N-(thiazol-2-yl)-benzenesulfonamide.

Applications in Drug Development

Sulfonamides derived from this compound are valuable scaffolds in medicinal chemistry, demonstrating a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[1][2] These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs).[3][4]

Carbonic Anhydrase Inhibition:

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[3] Sulfonamides can act as potent inhibitors of these enzymes. The primary sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.

The diagram below illustrates the role of CA IX in the tumor microenvironment and its inhibition by sulfonamide-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution on Sulfonyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents that serve as essential building blocks in modern organic synthesis. Their importance is particularly pronounced in the pharmaceutical industry, where they are fundamental for constructing the complex molecular architectures of many drug candidates. The electrophilic nature of the sulfur atom makes sulfonyl chlorides susceptible to attack by a wide range of nucleophiles, most notably amines and alcohols. These reactions lead to the formation of two critical functional groups: sulfonamides and sulfonate esters, both of which are ubiquitous in medicinal chemistry.[1][2] Sulfonamides are a key component of numerous antibacterial drugs, diuretics, and enzyme inhibitors, while sulfonate esters are primarily used to convert poor leaving groups (alcohols) into excellent ones, facilitating subsequent nucleophilic substitution reactions.[2][3][4]

The reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom, although an addition-elimination pathway can also be considered depending on the reactants and conditions.[5][6] This document provides detailed protocols, reaction data, and mechanistic diagrams for the nucleophilic substitution on sulfonyl chlorides to synthesize sulfonamides and sulfonate esters.

General Reaction Mechanism

The core of the reaction involves the attack of a nucleophile (Nu:) on the electron-deficient sulfur atom of the sulfonyl chloride. The highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur, making it a strong electrophile. The nucleophile displaces the chloride ion, which acts as the leaving group. A base is typically required to neutralize the acidic proton introduced by the nucleophile (e.g., from an amine or alcohol).[3][7]

Caption: General nucleophilic substitution on a sulfonyl chloride.

Application I: Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for preparing sulfonamides.[1] This reaction, often conducted in the presence of a base like pyridine or triethylamine, is robust and high-yielding.

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol details the reaction of p-toluenesulfonyl chloride with benzylamine.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (10 volumes).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and add it dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure sulfonamide.

Data Presentation: Sulfonylation of Various Amines

The following table summarizes representative yields for the sulfonylation of different amines under solvent-free, microwave-assisted conditions.

| Entry | Amine | Sulfonyl Chloride | Product | Time (min) | Yield (%) |

| 1 | Aniline | p-Toluenesulfonyl chloride | N-Phenyltosylamide | 5 | 92 |

| 2 | 4-Chloroaniline | p-Toluenesulfonyl chloride | N-(4-Chlorophenyl)tosylamide | 5 | 95 |

| 3 | Piperidine | p-Toluenesulfonyl chloride | 1-(Tosyl)piperidine | 8 | 90 |

| 4 | Ethyl 2-aminoacetate | p-Toluenesulfonyl chloride | Ethyl 2-(tosylamino)acetate | 7 | 85 |

| 5 | L-Phenylalanine methyl ester | p-Toluenesulfonyl chloride | Methyl (S)-2-(tosylamino)-3-phenylpropanoate | 10 | 80 |

| Data adapted from a study on microwave-assisted, solvent-free sulfonylation.[7] |

Logical Workflow: Sulfonamide Synthesis

Caption: Experimental workflow for the synthesis of sulfonamides.

Application II: Synthesis of Sulfonate Esters (Alcohol Activation)

Alcohols are poor leaving groups in nucleophilic substitution reactions. Reacting an alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine converts the hydroxyl group into a sulfonate ester.[3] The resulting sulfonate anion is an excellent leaving group due to the charge delocalization afforded by the sulfonyl group, making it readily displaceable by a wide range of nucleophiles.[4] A key feature of this reaction is the retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the activation step.[3][8]

Experimental Protocol: Tosylation of a Primary Alcohol

This protocol details the conversion of a primary alcohol to a tosylate.

Materials:

-

Primary Alcohol (e.g., 1-pentanol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C. Ensure the temperature does not rise significantly.

-

Stir the reaction at 0 °C for 4 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding deionized water.[4]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Common Sulfonylating Agents for Alcohols

| Sulfonyl Chloride | Name | Abbreviation | Leaving Group | Key Feature |

| CH₃SO₂Cl | Methanesulfonyl chloride | MsCl | Mesylate (OMs) | Good, general-purpose activating group. |

| p-CH₃C₆H₄SO₂Cl | p-Toluenesulfonyl chloride | TsCl | Tosylate (OTs) | Excellent, widely used, often crystalline. |

| CF₃SO₂Cl | Trifluoromethanesulfonyl chloride | TfCl | Triflate (OTf) | Extremely good leaving group, for unreactive systems. |

| Information compiled from general organic chemistry knowledge and search results.[3] |

Signaling Pathway: Alcohol Activation and Subsequent Substitution

This diagram illustrates the two-step sequence where an alcohol is first activated and then undergoes an Sₙ2 reaction with a nucleophile, resulting in an overall inversion of stereochemistry relative to the starting alcohol.

Caption: Workflow for Sₙ2 reaction of a chiral alcohol via tosylation.

References

Application Notes and Protocols: Palladium-Catalyzed Desulfitative Arylation with 2-Cyano-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed desulfitative arylation of C-H bonds utilizing 2-Cyano-5-methylbenzenesulfonyl chloride as an arylating agent. This methodology offers a practical and efficient route for the synthesis of biaryl and heteroaryl compounds, which are pivotal structural motifs in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The desulfitative arylation, a variant of these reactions, employs arylsulfonyl chlorides as stable, readily available, and cost-effective aryl sources. The reaction proceeds via the extrusion of sulfur dioxide, leading to the formation of an arylpalladium intermediate that subsequently couples with a C-H bond of a suitable partner. This approach is particularly valuable as it often obviates the need for pre-functionalized starting materials, such as organometallic reagents.

The use of this compound as a coupling partner is of significant interest due to the presence of the cyano group, a versatile functional handle that can be further elaborated into various nitrogen-containing heterocycles or other functional groups prevalent in pharmaceutical agents.

Key Features

-

High Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, including nitriles, halides, and ethers.

-

Direct C-H Functionalization: This methodology allows for the direct arylation of C-H bonds, avoiding the synthesis of organometallic precursors.

-

Readily Available Starting Materials: Arylsulfonyl chlorides are generally stable and easily accessible reagents.

Applications

-

Medicinal Chemistry: Synthesis of complex biaryl and heteroaryl scaffolds for drug discovery. The products of this reaction can serve as key intermediates for the synthesis of bioactive molecules.

-

Materials Science: Preparation of novel organic materials with tailored electronic and photophysical properties.

-

Agrochemicals: Development of new pesticides and herbicides containing biaryl structures.

Data Presentation